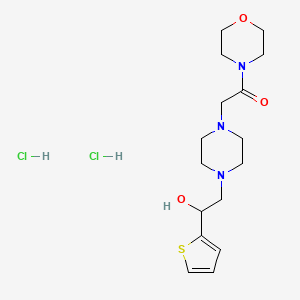

2-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-1-morpholinoethanone dihydrochloride

Description

Properties

IUPAC Name |

2-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-1-morpholin-4-ylethanone;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O3S.2ClH/c20-14(15-2-1-11-23-15)12-17-3-5-18(6-4-17)13-16(21)19-7-9-22-10-8-19;;/h1-2,11,14,20H,3-10,12-13H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIBZPLHSAYEUDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(C2=CC=CS2)O)CC(=O)N3CCOCC3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27Cl2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-1-morpholinoethanone dihydrochloride represents a novel structure with potential pharmacological applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its mechanisms, efficacy, and potential therapeutic uses.

- Molecular Formula : C21H24N4O2S

- Molecular Weight : 396.5 g/mol

- IUPAC Name : [4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). Research indicates that it may act as a modulator of dopamine and serotonin receptors, which are crucial in regulating mood, cognition, and motor control.

Key Mechanisms:

- Dopamine Receptor Modulation : Studies have shown that compounds with similar structures can exhibit agonistic or antagonistic effects on D2 and D3 dopamine receptors, influencing pathways associated with neuropsychiatric disorders .

- Serotonin Receptor Interaction : The compound's ability to bind to serotonin receptors suggests potential applications in treating anxiety and depression by modulating serotonergic signaling pathways .

- Antioxidant Properties : Preliminary studies indicate that this compound may possess antioxidant properties, which could be beneficial in neuroprotective strategies against oxidative stress-related damage in neurodegenerative diseases .

Biological Activity Data

A summary of biological activity data for this compound is presented in the following table:

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of related compounds, it was found that the administration of similar piperazine derivatives led to significant improvements in locomotor activity in rodent models of Parkinson's disease. The mechanism was attributed to the modulation of dopaminergic pathways and reduced oxidative stress levels .

Case Study 2: Antidepressant Potential

Another study investigated the antidepressant-like effects of a structurally similar compound. The results demonstrated that the compound significantly decreased immobility time in forced swim tests, suggesting its potential as an antidepressant through serotonergic modulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares a piperazine-ethanone backbone with several derivatives documented in the literature. Below is a comparative analysis:

Key Observations :

- Substituent Effects : The thiophene and morpholine groups in the target compound may enhance lipophilicity and bioavailability compared to the chloroacetyl/pyrimidinyl derivatives .

- Salt Form : Dihydrochloride salts (as in the target compound) typically improve aqueous solubility relative to hydrochloride or freebase forms .

Pharmacological and Physicochemical Properties

- Solubility: The dihydrochloride salt form likely confers higher water solubility than neutral analogues like 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone .

- Stability : Thiophene’s aromaticity may enhance metabolic stability compared to pyrimidinyl or naphthyloxy groups .

- Target Selectivity : Morpholine’s electron-withdrawing effects could modulate receptor binding, differing from the electron-rich phenyl or pyridazinyl groups in analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.